molecular formula C16H13N3O5S3 B2749460 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865175-50-4

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2749460
CAS No.: 865175-50-4
M. Wt: 423.48
InChI Key: VPYSQAXVTOYINM-MSUUIHNZSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13N3O5S3 and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications

In Vitro Effects on Parasites

Thiazolides, including compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide, have been studied for their effects on various parasites. One study showed that thiazolides have a significant impact on the proliferation of Giardia lamblia, a protozoan parasite, both in axenic culture and in co-culture with human cells (Müller et al., 2006). This indicates their potential as anti-parasitic agents.

Broad Spectrum Anti-Infective Properties

Thiazolides, including nitazoxanide, a compound structurally related to the subject compound, have shown broad-spectrum activities against a range of pathogens. This includes effectiveness against helminths, protozoa, enteric bacteria, and even some viruses, suggesting a wide scope of application in treating various infections (Hemphill et al., 2012).

Carbonic Anhydrase Inhibition

Research on metal complexes of similar heterocyclic sulfonamide compounds has shown strong inhibitory properties against carbonic anhydrase enzymes. These enzymes are critical in various physiological processes, indicating potential therapeutic applications in disorders related to these enzymes (Büyükkıdan et al., 2013).

Antiparasitic Activity Independent of Nitro Group

Studies on thiazolides, such as nitazoxanide, have shown that their antiparasitic activity against organisms like Neospora caninum is independent of the nitro group. This research suggests that the thiazole-associated nitro group is not crucial for the drug's action, hinting at alternative mechanisms of action for these compounds (Esposito et al., 2005).

Structure-Function Relationship in Anti-Parasitic Drugs

The structure-function relationship of thiazolides, including their modifications, has been extensively studied in the context of their activity against protozoan parasites and larval-stage cestodes. Such research is vital for understanding how structural changes in these compounds can impact their therapeutic efficacy (Hemphill et al., 2007).

Anticancer Applications

Certain thiazolidine derivatives, which are structurally related to the subject compound, have shown significant antiproliferative activity against various human cancer cell lines. This suggests a potential application in cancer treatment (Chandrappa et al., 2008).

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S3/c1-3-8-18-11-5-4-10(27(2,23)24)9-13(11)26-16(18)17-15(20)12-6-7-14(25-12)19(21)22/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYSQAXVTOYINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.